Cas no 96422-52-5 (Goniodiol)

Goniodiol structure
Goniodiol structure
Nome do Produto:Goniodiol
N.o CAS:96422-52-5
MF:C13H14O4
MW:234.247864246368
CID:1080816
PubChem ID:180702

Goniodiol Propriedades químicas e físicas

Nomes e Identificadores

    • Goniodiol
    • (+)-Goniodiol
    • (6R)-6-[(1R,2R)-1,2-Dihydroxy-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one
    • (6R)-6-[(1R,2R)-1,2-Dihydroxy-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one (ACI)
    • 2H-Pyran-2-one, 6-(1,2-dihydroxy-2-phenylethyl)-5,6-dihydro-, [6R-[6R*(1R*,2R*)]]- (ZCI)
    • CHEMBL490371
    • SCHEMBL2329557
    • (R)-6-((1R,2R)-1,2-Dihydroxy-2-phenylethyl)-5,6-dihydro-2H-pyran-2-one
    • (2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-one
    • 2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-
    • DTXSID70242253
    • CS-0024530
    • 96422-52-5
    • AKOS032948955
    • FS-8637
    • HY-N3964
    • (6R)-6-[(1R,2R)-1,2-DIHYDROXY-2-PHENYLETHYL]-5,6-DIHYDROPYRAN-2-ONE
    • DA-73844
    • (2R)-2-((1R,2R)-1,2-dihydroxy-2-phenylethyl)-2,3-dihydropyran-6-one
    • DTXCID70164744
    • [ "" ]
    • Inchi: 1S/C13H14O4/c14-11-8-4-7-10(17-11)13(16)12(15)9-5-2-1-3-6-9/h1-6,8,10,12-13,15-16H,7H2/t10-,12-,13+/m1/s1
    • Chave InChI: RTNQVKQMVIXUPZ-RTXFEEFZSA-N
    • SMILES: [C@@H]([C@H]1CC=CC(=O)O1)(O)[C@@H](C1C=CC=CC=1)O

Propriedades Computadas

  • Massa Exacta: 234.089
  • Massa monoisotópica: 234.089
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 294
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 3
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 66.8A^2
  • XLogP3: 1

Propriedades Experimentais

  • Cor/Forma: Oil
  • Densidade: 1.3±0.1 g/cm3
  • Ponto de ebulição: 488.2±40.0 °C at 760 mmHg
  • Ponto de Flash: 192.1±20.8 °C
  • Índice de Refracção: 1.597
  • PSA: 66.76000
  • LogP: 0.95260
  • Pressão de vapor: 0.0±1.3 mmHg at 25°C

Goniodiol Informações de segurança

Goniodiol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4159-1 mg
Goniodiol
96422-52-5
1mg
¥2355.00 2022-04-26
TargetMol Chemicals
TN4159-5mg
Goniodiol
96422-52-5
5mg
¥ 3230 2024-07-20
TargetMol Chemicals
TN4159-1 ml * 10 mm
Goniodiol
96422-52-5
1 ml * 10 mm
¥ 3330 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G95360-5mg
Goniodiol
96422-52-5 ,HPLC≥98%
5mg
¥4640.0 2023-09-07
TargetMol Chemicals
TN4159-5 mg
Goniodiol
96422-52-5 98%
5mg
¥ 3,230 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4159-1 mL * 10 mM (in DMSO)
Goniodiol
96422-52-5
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-07
A2B Chem LLC
AX16081-5mg
2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-
96422-52-5 98.0%
5mg
$577.00 2024-07-18

Goniodiol Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane
Referência
A short and efficient total synthesis of the cytotoxic (+)-goniodiol and (+)-9-deoxygoniopypyrone
Surivet, Jean-Philippe; Vatele, Jean-Michel, Tetrahedron Letters, 1998, 39(40), 7299-7300

Synthetic Routes 2

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  overnight, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
An efficient total synthesis of (+)-goniodiol
Sabitha, Gowravaram; Bhikshapathi, M.; Ranjith, N.; Ashwini, N.; Yadav, Jhillu S., Synthesis, 2011, (5), 821-825

Synthetic Routes 3

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
Referência
A short and general approach to the synthesis of styryllactones: (+)-Goniodiol, its acetates and β-trifluoromethyl derivative, (+)-7-epi-Goniodiol and (+)-9-deoxygoniopypyrone
Chen, Jian; Lin, Guo-Qiang; Wang, Zhi-Min; Liu, Han-Quan, Synlett, 2002, (8), 1265-1268

Synthetic Routes 4

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 2 h, rt
Referência
Stereoselective total synthesis of leiocarpin C and (+)-goniodiol
Yadav, J. S.; Krishna, V. Hari; Srilatha, A.; Somaiah, R.; Reddy, B. V. Subba, Synthesis, 2010, (17), 3004-3012

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Water ,  (6R)-5,6-Dihydro-6-[(2S,3S)-3-phenyl-2-oxiranyl]-2H-pyran-2-one ;  24 h, 60 °C
Referência
Biosynthesis-Inspired Total Synthesis of Bioactive Styryllactones (+)-Goniodiol, (6S,7S,8S)-Goniodiol, (-)-Parvistone D, and (+)-Parvistone E
Ramesh, Perla; Rao, Tadikamalla P., Journal of Natural Products, 2016, 79(8), 2060-2065

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Acetic acid Solvents: Water ;  30 min, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
A highly enantioselective total synthesis of (+)-goniodiol
Tate, Edward W.; Dixon, Darren J.; Ley, Steven V., Organic & Biomolecular Chemistry, 2006, 4(9), 1698-1706

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  6 h, -78 °C
Referência
A concise enantioselective synthesis of (+)-goniodiol and (+)-8-methoxygoniodiol via Co-catalyzed HKR of anti-(2SR,3RS)-3-methoxy-3-phenyl-1,2-epoxypropane
Kiran, I. N. Chaithanya; Reddy, R. Santhosh; Suryavanshi, Gurunath; Sudalai, Arumugam, Tetrahedron Letters, 2011, 52(3), 438-440

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  1 h, rt
Referência
A concise synthesis of (+)-goniodiol using a catalytic hetero Diels-Alder/allylboration sequence
Deligny, Michael; Carreaux, Francois; Carboni, Bertrand, Synlett, 2005, (9), 1462-1464

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Acetic acid Solvents: Acetic acid ,  Water
Referência
A chemoenzymatic synthesis of the styryllactone (+)-goniodiol from naphthalene
Banwell, Martin G.; Coster, Mark J.; Karunaratne, Ochitha P.; Smith, Jason A., Journal of the Chemical Society, 2002, (14), 1622-1624

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Iron chloride (FeCl3) Solvents: Dichloromethane ;  5 h, rt
Referência
Facile stereoselective syntheses of goniodiol, 8-epi-goniodiol and 9-deoxygoniopypyrone
Prasad, Kavirayani R.; Gholap, Shivajirao L., Tetrahedron Letters, 2007, 48(27), 4679-4682

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Referência
Stereoselective Syntheses of (+)-Goniodiol, (-)-8-Epigoniodiol, and (+)-9-Deoxygoniopypyrone via Alkoxyallylboration and Ring-Closing Metathesis
Ramachandran, P. Veeraraghavan; Chandra, J. Subash; Reddy, M. Venkat Ram, Journal of Organic Chemistry, 2002, 67(21), 7547-7550

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 80 °C; 80 °C → 0 °C
1.2 Solvents: Water ;  pH 7
1.3 Reagents: Sodium chloride Solvents: Water
Referência
A total synthesis of the styryllactone (+)-goniodiol from naphthalene
Banwell, Martin G.; Coster, Mark J.; Edwards, Alison J.; Karunaratne, Ochitha P.; Smith, Jason A.; et al, Australian Journal of Chemistry, 2003, 56(6), 585-595

Synthetic Routes 13

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  rt
Referência
The first stereoselective and the total synthesis of Leiocarpin C and total synthesis of (+)-Goniodiol
Yadav, J. S.; Premalatha, K.; Harshavardhan, S. J.; Subba Reddy, B. V., Tetrahedron Letters, 2008, 49(48), 6765-6767

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Acetic acid Solvents: Water
Referência
A total synthesis of (+)-Goniodiol using an anomeric oxygen-to-carbon rearrangement
Dixon, Darren J.; Ley, Steven V.; Tate, Edward W., Journal of the Chemical Society, 1998, (19), 3125-3126

Goniodiol Raw materials

Goniodiol Preparation Products

Goniodiol Literatura Relacionada

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